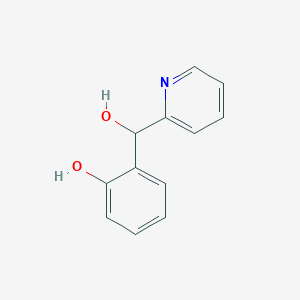

2-(Hydroxypyridin-2-ylmethyl)phenol

Descripción

2-(Hydroxypyridin-2-ylmethyl)phenol (CAS: 63671-68-1) is an organic compound with the molecular formula C₁₃H₁₄N₂O and a molecular weight of 214.27 g/mol . Structurally, it consists of a phenol ring linked via a methylene bridge to a pyridine ring, with an additional hydroxymethyl group on the pyridine moiety. This compound exists as an oil at room temperature and is typically stored at 4°C to maintain stability .

Propiedades

IUPAC Name |

2-[hydroxy(pyridin-2-yl)methyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-11-7-2-1-5-9(11)12(15)10-6-3-4-8-13-10/h1-8,12,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBCSLLVFWVCGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=CC=N2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxypyridin-2-ylmethyl)phenol can be achieved through several methods. One common approach involves the reaction of pyridine-2-carbaldehyde with phenol in the presence of a base. This reaction typically occurs under mild conditions and yields the desired product in good to excellent yields .

Industrial Production Methods: Industrial production of 2-(Hydroxypyridin-2-ylmethyl)phenol often involves scalable and green synthesis methods. For example, the use of aqueous hydrogen peroxide as an oxidant and H2O2/HBr as a reagent under simple and convenient conditions has been reported. This method allows for the efficient production of substituted phenols, including 2-(Hydroxypyridin-2-ylmethyl)phenol, with minimal environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Hydroxypyridin-2-ylmethyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl group and the pyridine ring, which provide multiple reactive sites .

Common Reagents and Conditions: Common reagents used in the reactions of 2-(Hydroxypyridin-2-ylmethyl)phenol include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. These reactions typically occur under mild to moderate conditions, ensuring high yields and selectivity .

Major Products Formed: The major products formed from the reactions of 2-(Hydroxypyridin-2-ylmethyl)phenol depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can produce halogenated phenols .

Aplicaciones Científicas De Investigación

2-(Hydroxypyridin-2-ylmethyl)phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antioxidant and antimicrobial agent. In medicine, it is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties .

Mecanismo De Acción

The mechanism of action of 2-(Hydroxypyridin-2-ylmethyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group and pyridine ring allow it to form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression .

Comparación Con Compuestos Similares

1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone

- Structure: A chalcone derivative with a pyridine group and two phenolic hydroxyls (Fig. 2a in ).

- Key Differences: Contains a propenone bridge (α,β-unsaturated ketone) instead of a methylene-amine linker. Cyclized derivatives form flavones (Fig. 2b in ), which exhibit extended conjugation and planar structures.

- Properties :

(E)-2-{[2-(2-Hydroxyethylamino)ethyl-imino]methyl}phenol

5-(2-Hydroxyphenyl)-2-hydroxypyrimidine

2-((Dimethylamino)methyl)phenol

- Structure: Simplifies the pyridine moiety to a dimethylamino group.

- Key Differences :

Data Table: Structural and Functional Comparison

Coordination Chemistry

- The target compound’s pyridine and phenol groups enable chelation of metal ions, similar to (E)-2-{[2-(2-Hydroxyethylamino)ethyl-imino]methyl}phenol, which forms complexes with V(IV) and Cu(II) .

Solubility and Stability

- The oil form of the target compound contrasts with the crystalline nature of imine-based analogs (), indicating differences in intermolecular forces.

- Hydrogen bonding in 5-(2-hydroxyphenyl)-2-hydroxypyrimidine enhances thermal stability, a trait absent in the target compound due to its flexible structure .

Actividad Biológica

2-(Hydroxypyridin-2-ylmethyl)phenol, also known as EVT-3459600, is a compound that has garnered attention due to its potential biological activities, particularly in therapeutic applications. This compound features a hydroxypyridine moiety linked to a phenolic structure, which contributes to its unique chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The molecular formula of 2-(Hydroxypyridin-2-ylmethyl)phenol indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The compound can be synthesized through various methods, including the reaction of pyridine derivatives with phenolic compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm its structure.

The biological activity of 2-(Hydroxypyridin-2-ylmethyl)phenol is primarily attributed to its ability to interact with various biological targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in reducing oxidative stress in cells. This is particularly relevant in the context of diseases characterized by oxidative damage.

- Enzyme Inhibition : Preliminary studies suggest that 2-(Hydroxypyridin-2-ylmethyl)phenol may inhibit specific enzymes involved in metabolic pathways, potentially influencing cellular processes such as proliferation and apoptosis.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Neuroprotective Effects : Studies have shown that 2-(Hydroxypyridin-2-ylmethyl)phenol can protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in neurodegenerative disorders.

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens, indicating its potential application in treating infections .

- Anti-inflammatory Properties : There is evidence that this compound can modulate inflammatory responses, which could be beneficial in conditions like arthritis or inflammatory bowel disease.

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-(Hydroxypyridin-2-ylmethyl)phenol:

Table 1: Summary of Biological Activities

Case Study: Neuroprotection

A study explored the neuroprotective effects of 2-(Hydroxypyridin-2-ylmethyl)phenol on cultured neurons exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers when treated with this compound compared to controls.

Case Study: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of 2-(Hydroxypyridin-2-ylmethyl)phenol was evaluated against common bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) that was effective against both Gram-positive and Gram-negative bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.